molecular formula C10H8N2O2S B1430570 5-(Methylsulfanyl)-8-nitroquinoline CAS No. 1803591-48-1

5-(Methylsulfanyl)-8-nitroquinoline

Cat. No.: B1430570
CAS No.: 1803591-48-1
M. Wt: 220.25 g/mol
InChI Key: OHSLLHBIYNKTEG-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-8-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methylsulfanyl group at the 5-position and a nitro group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfanyl)-8-nitroquinoline typically involves the nitration of 5-(Methylsulfanyl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 8-position .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available quinoline derivatives. The process includes methylation, followed by nitration, and purification steps to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or alkylating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-8-nitroquinoline involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: 5-(Methylsulfanyl)-8-nitroquinoline is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

5-methylsulfanyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-15-9-5-4-8(12(13)14)10-7(9)3-2-6-11-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSLLHBIYNKTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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